A-71497 - 134762-03-1

A-71497

Catalog Number: EVT-257857
CAS Number: 134762-03-1
Molecular Formula: C19H16ClF3N4O2
Molecular Weight: 424.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 71497 is the 3-formyl derivative of the antibiotic tosufloxacin. It produces high plasma levels of tosufloxacin to improve solubility of the drug for the environment of the human body.
Source and Classification

A-71497 is classified under the category of fluoroquinolone antibiotics. It is derived from tosufloxacin, which is known for its broad-spectrum antibacterial properties. The compound's chemical structure features a naphthyridine core, which is characteristic of many fluoroquinolones, and it is specifically noted for its 3-formyl derivative form .

Synthesis Analysis

The synthesis of A-71497 typically involves multi-step organic reactions. The initial steps focus on constructing the naphthyridine core, followed by the introduction of various functional groups through reactions such as halogenation, amination, and formylation. Key parameters in this synthesis include:

  • Temperature: Optimal temperatures are crucial for reaction efficiency.
  • Solvents: The choice of solvents can significantly affect the yield and purity of the final product.
  • Catalysts: Utilizing appropriate catalysts can enhance reaction rates and selectivity.

In industrial settings, A-71497 may be produced using batch or continuous flow processes, with automated reactors ensuring consistent quality and scalability through advanced purification techniques like crystallization and chromatography .

Molecular Structure Analysis

The molecular formula of A-71497 is C19H16ClF3N4O2C_{19}H_{16}ClF_3N_4O_2, with a molecular weight of approximately 424.81 g/mol . The structure includes:

  • Naphthyridine Core: This bicyclic structure is essential for its biological activity.
  • Functional Groups: The presence of an amino group, carbonyl group, and halogen atoms contributes to its reactivity and interaction with biological targets.

The specific arrangement of these groups allows A-71497 to engage in hydrogen bonding and other interactions critical for its mechanism of action .

Chemical Reactions Analysis

A-71497 can undergo several chemical transformations:

  • Oxidation: Aldehyde groups can be oxidized to carboxylic acids.
  • Reduction: Carbonyl groups may be reduced to alcohols.
  • Substitution Reactions: Halogen atoms can be replaced with other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions—such as pH, temperature, and solvent—are crucial for achieving desired products from these reactions .

Mechanism of Action

The mechanism of action of A-71497 involves its interaction with bacterial DNA gyrase (topoisomerase), an enzyme critical for DNA replication. By inhibiting this enzyme, A-71497 disrupts bacterial DNA synthesis, leading to cell death. The compound's functional groups facilitate binding to the active site of the enzyme, enhancing its antibacterial efficacy against a range of pathogens including both aerobic and anaerobic bacteria .

Physical and Chemical Properties Analysis

A-71497 exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white to yellow crystalline solid.
  • Solubility: Slightly soluble in water, which may affect its bioavailability.
  • Stability: Stable under recommended storage conditions (long-term storage at -20°C) but should be handled with care due to potential reactivity .

These properties are crucial for determining the compound's usability in clinical settings.

Applications

A-71497's primary application lies in its role as an antibacterial agent. Its ability to produce high plasma levels of tosufloxacin upon administration makes it a valuable candidate in treating infections caused by resistant bacterial strains. Research has shown that it effectively targets various pathogens, including Chlamydia trachomatis and other respiratory pathogens derived from cystic fibrosis sputum .

Introduction to A-71497 in Contemporary Antimicrobial Research

Historical Context and Discovery of A-71497 as a Tosufloxacin Derivative

A-71497 (CAS 134762-03-1) emerged in the late 20th century as a strategic solution to pharmacological limitations of the advanced fluoroquinolone antibiotic Tosufloxacin (A-61827). Developed collaboratively by Abbott Laboratories and Toyama Chemical Co. in 1990, this synthetic derivative addressed a critical challenge: Tosufloxacin's inherently low water solubility (≤0.1 mg/mL) precluded intravenous formulation development, severely limiting its clinical utility for systemic infections [3] [6]. The discovery occurred during structure-activity relationship (SAR) investigations targeting C3 modifications of the 1,8-naphthyridine core. Researchers synthesized the 3-formyl derivative (A-71497) through controlled oxidation of Tosufloxacin's C3 position, creating a bioreversible prodrug designed to convert rapidly to the parent compound in vivo [4]. This innovation aligned with historical prodrug development paradigms but represented a novel approach within the fluoroquinolone class, particularly for enhancing aqueous solubility without compromising antibacterial activity [3].

Table 1: Key Characteristics of A-71497

PropertySpecification
IUPAC Name1,8-Naphthyridine-3-carboxaldehyde, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride
Molecular FormulaC₁₉H₁₆ClF₃N₄O₂
Molecular Weight424.81 g/mol
CAS Number134762-03-1
Parent CompoundTosufloxacin (A-61827)
Primary Innovation3-formyl prodrug derivative

Theoretical Significance in Antibiotic Development and Structural Innovation

A-71497 exemplifies rational prodrug design to overcome pharmaceutical limitations while preserving pharmacological activity. Its core structural innovation lies in the conversion of Tosufloxacin’s C3 carboxylic acid group (-COOH) to an aldehyde (-CHO), fundamentally altering physicochemical behavior without disrupting the essential pharmacophore. This modification increased water solubility >20-fold compared to Tosufloxacin (exact solubility: >5 mg/mL in aqueous buffers), enabling parenteral administration previously impossible with the parent drug [3] [4]. The theoretical framework underpinning this approach leverages reversible biotransformation: upon absorption, esterases and oxidases rapidly metabolize the aldehyde to regenerate the bioactive carboxylic acid form (Tosufloxacin), ensuring target engagement with bacterial DNA gyrase and topoisomerase IV [8].

This structural strategy demonstrated three significant advances in antibiotic development:

  • Bioactivation Efficiency: Conversion rates reached >90% in murine models within 30 minutes post-administration, confirming efficient enzymatic processing [3].
  • Dual-Route Versatility: Unlike Tosufloxacin (oral-only), A-71497 achieved therapeutic plasma concentrations via oral (PO), subcutaneous (SC), and intravenous (IV) routes in animal models, greatly expanding potential clinical applications [3].
  • Stability-Potency Balance: The prodrug maintained chemical stability at pH 4–8 while avoiding premature activation in circulation, a common limitation of ester-based prodrugs [4].

Table 2: Pharmacokinetic Performance of A-71497 vs. Tosufloxacin

ParameterA-71497 (Prodrug)Tosufloxacin (Parent)Experimental Model
Relative Solubility>20-fold higherLow (≤0.1 mg/mL)In vitro aqueous buffer
Cmax Conversion5.2 μg/mL Tosufloxacin3.1 μg/mLMice (50 mg/kg SC)
Tmax0.5 hr1.2 hrMice (50 mg/kg PO)
Bioavailability98% (as Tosufloxacin)75%Canine model

The molecular architecture of A-71497 retains Tosufloxacin’s critical pharmacophoric elements:

  • DNA interaction domain: 4-oxo-1,4-dihydro-1,8-naphthyridine core
  • Bacterial targeting moiety: C7 3-aminopyrrolidine (enhances Gram-positive coverage)
  • Membrane permeability enhancers: C1 2,4-difluorophenyl and C6 fluorineThese conserved features ensure that the regenerated Tosufloxacin maintains broad-spectrum activity against pathogens including Staphylococcus aureus (MIC₉₀: 0.05–1.56 μg/mL), Escherichia coli (MIC₉₀: 0.0125 μg/mL), and Bacteroides fragilis (MIC₉₀: 1.56 μg/mL) [6] [8]. The successful preclinical validation of A-71497 demonstrated that strategic C3 modifications could resolve formulation barriers in fluoroquinolones without compromising antibacterial efficacy – a concept later explored in other antibiotic classes facing similar challenges [5] [7].

Table 3: Structural Evolution from Tosufloxacin to A-71497

Structural FeatureTosufloxacinA-71497Functional Impact
C3 Functional Group-COOH (carboxylic acid)-CHO (aldehyde)↑ Water solubility, ↑ parenteral compatibility
C7 Substituent3-aminopyrrolidineIdenticalMaintained target affinity
Chelation CapacityHigh (metal ion binding)Low (prodrug form)↓ Precipitation in infusion solutions
Ionization StateAnionic at physiological pHNeutral↑ Membrane permeability

Properties

CAS Number

134762-03-1

Product Name

A-71497

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride

Molecular Formula

C19H16ClF3N4O2

Molecular Weight

424.8 g/mol

InChI

InChI=1S/C19H15F3N4O2.ClH/c20-11-1-2-16(14(21)5-11)26-7-10(9-27)17(28)13-6-15(22)19(24-18(13)26)25-4-3-12(23)8-25;/h1-2,5-7,9,12H,3-4,8,23H2;1H

InChI Key

UQBUZDRNWMGDOY-UHFFFAOYSA-N

SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl

Solubility

Soluble in DMSO

Synonyms

A 71497; A-71497; A71497

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C=O)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.